molecular formula C12H12N2O3 B1481453 3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 4260-42-8

3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1481453
CAS RN: 4260-42-8
M. Wt: 232.23 g/mol
InChI Key: GTYIVHHMUJALQS-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves acylation of the starting pyrimidine with various anhydrides . For instance, pyrimidines obtained by acylation of the starting pyrimidine with acetic and propionic anhydrides were further transformed upon refluxing in BuOH with MeONa added as a base, producing pyrido[2,3-d]pyrimidin-5-ones .


Molecular Structure Analysis

Pyrimidines are fused nitrogen-containing heterocyclic ring systems which are considered as privileged core skeletons in biologically active compounds . They are related to purines, which are fused heterocyclic rings containing pyrimidine and imidazole rings .


Chemical Reactions Analysis

The chemical reactions of pyrimidines are diverse and depend on the specific substituents attached to the pyrimidine ring . For example, substituted phenyl moieties at the amide bond of pyrazolo-pyrimidine scaffold can increase the inhibitory effects .


Physical And Chemical Properties Analysis

Pyrimidines are generally white or colorless solids that are highly soluble in water and other polar solvents . The specific physical and chemical properties of “3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione” would depend on its exact molecular structure.

Scientific Research Applications

Antiproliferative Agents

Pyridopyrimidines, including derivatives like 3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione , have been identified as potential antiproliferative agents . These compounds can inhibit the growth of cancer cells, making them valuable in the development of new cancer therapies.

Antimicrobial Activity

Some derivatives of pyridopyrimidines exhibit significant antimicrobial properties . They can be effective against a range of microorganisms, which makes them candidates for developing new antibiotics, especially in the face of rising antibiotic resistance.

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic effects of pyridopyrimidines make them useful in the treatment of pain and inflammation-related conditions . This application is particularly relevant in the development of non-steroidal anti-inflammatory drugs (NSAIDs).

Hypotensive Agents

Compounds within the pyridopyrimidine class have shown hypotensive effects, indicating their potential use in managing high blood pressure . This could lead to new treatments for hypertension.

Antihistamine Effects

Pyridopyrimidines have been associated with antihistamine properties . This suggests they could be used in the treatment of allergic reactions, such as hay fever or urticaria.

Kinase Inhibition

Derivatives of pyridopyrimidines, including 3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione , have been found to inhibit various kinases . Kinases are enzymes that play a crucial role in the signaling pathways of cells, and their inhibition can be beneficial in treating diseases like cancer.

Mechanism of Action

    Target of Action

    Pyrido[2,3-d]pyrimidines have been found to target various proteins and enzymes, including tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

    Mode of Action

    The interaction of pyrido[2,3-d]pyrimidines with these targets can inhibit their activity, leading to a disruption in the normal functioning of the cell .

    Biochemical Pathways

    The inhibition of these targets can affect various biochemical pathways, including those involved in cell growth, proliferation, and survival .

    Result of Action

    The inhibition of the aforementioned targets can lead to a variety of cellular effects, including the induction of apoptosis and the inhibition of cell proliferation .

Future Directions

The development of new pyrimidine derivatives with enhanced biological activities is a promising area of research. Detailed structure-activity relationship (SAR) analysis can provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

properties

IUPAC Name

3-(4-ethoxyphenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-10-5-3-9(4-6-10)14-11(15)7-8-13-12(14)16/h3-8H,2H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYIVHHMUJALQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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